1-(1,2-Benzothiazol-3-yl)-3-butylurea
Description
Significance of Urea (B33335) Functionality in Bioactive Molecules and Drug Design
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged structure in drug design. nih.govrsc.orgchem-space.com Its importance stems from its unique ability to act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). This dual nature allows urea moieties to form strong and highly directional hydrogen bonds with biological targets such as proteins and enzymes, which is a fundamental aspect of molecular recognition and biological activity. nih.gov
Incorporating a urea functionality can significantly influence a molecule's physicochemical properties. It can enhance aqueous solubility and permeability, crucial parameters for a drug's absorption and distribution in the body. frontiersin.org Furthermore, the rigidity and planarity of the urea group can help in pre-organizing the molecule for optimal binding with its target, thereby modulating potency and selectivity. nih.gov The clinical success of numerous urea-containing drugs, such as the kinase inhibitor Sorafenib, underscores the profound impact of this functional group in medicinal chemistry. frontiersin.org
Table 1: Examples of Urea-Containing Drugs and Their Therapeutic Uses
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Sorafenib | Kinase Inhibitor | Anticancer (Renal cell carcinoma, Hepatocellular carcinoma) |
| Glibenclamide | Sulfonylurea | Antidiabetic (Type 2 diabetes) |
| Suramin | Antiparasitic | African trypanosomiasis (sleeping sickness) |
| Linuron | Herbicide | Weed control |
The Benzothiazole (B30560) Moiety as a Privileged Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.combenthamscience.comjocpr.com This designation is due to its presence in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets. benthamscience.comnih.gov The benzothiazole ring system is relatively easy to synthesize and modify, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com
Derivatives of benzothiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. tandfonline.combenthamscience.comnih.gov The position of substituents on the benzothiazole core, particularly at the 2- and 6-positions, has been shown to be critical for determining the type and potency of its pharmacological effect. benthamscience.comtandfonline.com Several clinically approved drugs, such as the neuroprotective agent Riluzole and the diuretic Ethoxzolamide, feature the benzothiazole core, validating its importance in drug development. tandfonline.com
Table 2: Selected Benzothiazole-Containing Pharmaceutical Agents
| Drug Name | Key Functional Moiety | Therapeutic Use |
|---|---|---|
| Riluzole | 2-Aminobenzothiazole (B30445) | Amyotrophic Lateral Sclerosis (ALS) |
| Pramipexole | 2,6-Diaminobenzothiazole derivative | Parkinson's disease, Restless legs syndrome |
| Frentizole | Benzothiazolyl-urea | Immunosuppressant |
| Ethoxzolamide | Benzothiazole-sulfonamide | Diuretic, Glaucoma treatment |
Overview of 1-(1,2-Benzothiazol-3-yl)-3-butylurea within the Context of Benzothiazole-Urea Derivatives
The compound this compound is a specific derivative that combines the three key structural elements: a benzothiazole core, a urea linker, and a butyl group. Structurally, it is an isomer of the more commonly studied 2-substituted benzothiazole ureas. In this molecule, the urea linker is attached to the 3-position of the 1,2-benzisothiazole (B1215175) ring system.
Specific research dedicated to this compound is not extensively documented in the scientific literature. Its precursor, 3-amino-1,2-benzisothiazole, is generally less synthetically accessible than its 2-amino counterpart, which may account for the comparative scarcity of research on its derivatives. google.comchemicalbook.com
Despite the lack of specific studies, the molecule's structure allows for certain inferences. It possesses the hydrogen-bonding capacity of the urea linker and the established biological potential of the benzisothiazole scaffold. The butyl group adds lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The key distinguishing feature is the 3-position linkage, which would present a different vector and geometry for target interaction compared to the widely explored 2-substituted analogs. nih.govnih.govresearchgate.net This structural distinction makes it an interesting, albeit under-explored, member of the benzothiazole-urea chemical space.
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3OS |
| Molar Mass | 249.33 g/mol |
| Core Scaffold | 1,2-Benzisothiazole |
| Linker | Urea |
| Terminal Group | n-Butyl |
Research Landscape and Emerging Trends for Benzothiazole-Urea Systems
The research landscape for benzothiazole-urea derivatives is dynamic and focused on several key therapeutic areas. A significant trend is the development of these compounds as inhibitors of specific enzymes. For instance, various benzothiazolyl ureas have been investigated as potent inhibitors of kinases involved in cancer progression and as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target implicated in Alzheimer's disease. mdpi.com
Another emerging trend is the creation of hybrid molecules where the benzothiazole-urea scaffold is combined with other pharmacophores to develop multi-target ligands. This approach is exemplified by the synthesis of quinoline-urea-benzothiazole hybrids, which have shown promise as antitubercular agents by potentially acting on multiple targets within Mycobacterium tuberculosis. nih.gov
Furthermore, modern drug discovery efforts in this area increasingly rely on computational methods. In silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are now routinely used to guide the rational design of new derivatives, predict their binding modes, and estimate their drug-like properties before synthesis, thus streamlining the discovery process. nih.govresearchgate.net The continued exploration of SAR, guided by these computational tools, promises to unlock the full therapeutic potential of the benzothiazole-urea scaffold. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
104121-47-3 |
|---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-3-yl)-3-butylurea |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-8-13-12(16)14-11-9-6-4-5-7-10(9)17-15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16) |
InChI Key |
KETPEDRTSXCYFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategies for the Preparation of 1-(1,2-Benzothiazol-3-yl)-3-butylurea and Analogs
The construction of the this compound scaffold relies on the formation of a urea (B33335) linkage between a benzothiazole (B30560) precursor and a butyl-containing moiety. Various synthetic strategies can be employed to achieve this, ranging from classical reactions to more optimized and novel approaches.
Traditional Approaches (e.g., Isocyanate-Amine Reactions)
The most conventional and widely employed method for the synthesis of 1,3-disubstituted ureas, including this compound, is the reaction between an amine and an isocyanate. researchgate.netnih.gov This approach involves the nucleophilic addition of the primary amine group of 3-amino-1,2-benzothiazole to the electrophilic carbonyl carbon of butyl isocyanate.
The key starting material, 3-amino-1,2-benzothiazole, can be prepared through various reported methods. The reaction with butyl isocyanate is typically carried out in an inert solvent, such as dioxane, at room temperature or with gentle heating to afford the target urea derivative in good yield. researchgate.net The reaction is generally clean and proceeds with high atom economy.
Table 1: Representative Isocyanate-Amine Reactions for the Synthesis of Benzothiazole-Urea Analogs
| Benzothiazole Precursor | Isocyanate Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole (B30445) | Aryl isocyanate | DMF/TEA/DMAP | Room Temperature, 8h | N-(Benzothiazol-2-yl)-N'-arylurea | researchgate.net |
| 6-Substituted-2-aminobenzothiazole | Aryl isocyanate | Dichloromethane/Pyridine | Not specified | N-(6-Substituted-benzothiazol-2-yl)-N'-arylurea | researchgate.net |
| 2-Aminobenzothiazole | Tolyl isocyanate | 1,4-Dioxane | Room Temperature | N-(Benzothiazol-2-yl)-N'-(tolyl)urea | researchgate.net |
Novel and Optimized Synthetic Routes
While the isocyanate-amine reaction is robust, alternative and optimized routes have been developed for the synthesis of urea derivatives, which can be adapted for the preparation of this compound. These methods may offer advantages in terms of substrate scope, reaction conditions, or avoidance of hazardous reagents like isocyanates.
One such approach involves a three-step sequence where an aminobenzothiazole is first reacted with an excess of a coupling agent like carbonyldiimidazole (CDI) in a dry solvent such as dichloromethane. researchgate.net This forms an activated benzothiazole-1H-imidazol-1-carboxamide intermediate. Subsequent reaction of this intermediate with a primary amine, in this case, butylamine, in a suitable solvent like acetonitrile (B52724) at reflux, would yield the desired this compound. researchgate.net This method avoids the direct handling of potentially moisture-sensitive and toxic isocyanates.
Regioselective Synthesis of Benzothiazole-Urea Derivatives
The synthesis of this compound is inherently regioselective, as the urea linkage is formed at the 3-position of the 1,2-benzothiazole ring system. This is dictated by the starting material, 3-amino-1,2-benzothiazole. The regiochemistry of the benzothiazole core is established during its synthesis.
For the broader class of benzothiazole derivatives, regioselective synthesis is crucial for controlling the position of substituents. For instance, in the synthesis of pyrimido[2,1-b]benzothiazole derivatives from 2-aminobenzothiazoles, the regioselectivity of the cyclocondensation reaction is a key consideration. researchgate.net While not directly applicable to the synthesis of the title compound's core, these studies highlight the importance of controlling reaction pathways to achieve specific isomers in benzothiazole chemistry.
Chemical Derivatization and Scaffold Functionalization
Further chemical diversity can be introduced by modifying the this compound scaffold. These modifications can be targeted at the benzothiazole ring, the urea linker, or the butyl chain, allowing for the generation of a library of related compounds.
Introduction of Substituents on the Benzothiazole Ring
The benzothiazole ring of this compound can be functionalized to introduce a variety of substituents. This can be achieved either by starting with a pre-functionalized 3-amino-1,2-benzothiazole derivative or by post-synthetic modification of the intact benzothiazole-urea molecule.
Methods for the regioselective C-H functionalization of benzothiazoles have been developed, which could potentially be applied to the title compound. nih.govnih.gov For example, iridium-catalyzed C-H borylation has been shown to be effective for the regioselective introduction of a boryl group onto the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.gov This borylated intermediate can then undergo further reactions, such as Suzuki coupling, to introduce a wide range of substituents. The specific regioselectivity on the 1,2-benzisothiazole (B1215175) ring would need to be determined experimentally.
Table 2: Examples of Benzothiazole Ring Functionalization in Analogous Systems
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| C-H Borylation | B2(pin)2, [Ir(OMe)COD]2 | C5 and C4/C6/C7 (on 2,1,3-benzothiadiazole) | Borylated benzothiadiazole | nih.gov |
| C2-H Functionalization | Triphenylphosphine | C2 | Thiazol-2-yl-triphenylphosphonium salts | nih.gov |
| Synthesis from substituted precursors | Substituted 2-aminothiophenols | Various | Substituted 2-aminobenzothiazoles | scirp.org |
Modifications of the Urea Linker and Butyl Chain
The urea linker and the butyl chain of this compound offer further opportunities for chemical modification. While the urea moiety itself is generally stable, its hydrogen-bonding capabilities can be modulated by N-alkylation or N-arylation, though this would require a different synthetic approach starting from a secondary amine.
The terminal end of the butyl chain can be functionalized, provided a suitable starting material is used in the synthesis. For example, using a protected amino-butyl isocyanate or a halo-butyl isocyanate would allow for post-synthetic modifications. A more straightforward approach would be to synthesize a library of analogs by reacting 3-amino-1,2-benzothiazole with a variety of substituted alkyl or aryl isocyanates. scirp.org This would allow for the introduction of different alkyl chains, cyclic systems, or aromatic moieties in place of the butyl group, thereby systematically exploring the structure-activity relationships of this class of compounds.
Hybrid Compound Synthesis (e.g., with Quinoline)
The strategic design of hybrid molecules, which combine two or more pharmacophores, is a well-established approach in medicinal chemistry to develop novel compounds with potentially enhanced biological activities. In the context of this compound, the synthesis of hybrid compounds incorporating a quinoline (B57606) moiety has been explored. This approach aims to leverage the known biological properties of both the benzothiazole-urea scaffold and the quinoline ring system. nih.govresearchgate.net
A series of new benzothiazole-urea-quinoline hybrid compounds were successfully synthesized through a three-step process. nih.govresearchgate.net This synthetic protocol involves an amidation coupling reaction as the critical step. nih.govnih.gov The general synthetic pathway is outlined as follows: The initial step involves the preparation of key intermediates, which are then coupled to form the final hybrid molecules. The structures of these synthesized compounds were rigorously confirmed using various spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). nih.govnih.gov
The research in this area has yielded a number of novel hybrid compounds. For instance, a series of 25 new benzothiazole-urea-quinoline hybrid compounds have been synthesized and characterized. nih.govresearchgate.netdntb.gov.ua The hybridization of the quinoline, urea, and benzothiazole scaffolds has demonstrated a synergistic relationship, resulting in hybrids with vastly improved activities compared to the individual components. nih.govresearchgate.net
An example of a specific synthesized hybrid is 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-((7-chloroquinolin-4-yl)amino)butyl)urea, which was obtained as a yellow-brown solid. nih.gov Another example is 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea, also a yellow-brown solid. researchgate.net The successful synthesis of these compounds provides a basis for further investigation into their potential applications.
The following table summarizes the key characteristics of representative synthesized hybrid compounds:
| Compound ID | Chemical Name | Physical Appearance |
| 6j | 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea | Yellow-brown solid |
| 6o | 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(4-((7-chloroquinolin-4-yl)amino)butyl)urea | Yellow-brown solid |
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Confirmation of Molecular Structure
Spectroscopic methods provide a detailed fingerprint of a molecule's constitution by probing the interactions of its atoms and bonds with electromagnetic radiation. For 1-(1,2-Benzothiazol-3-yl)-3-butylurea, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structure verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy would offer profound insights into the carbon-hydrogen framework of the molecule. In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the butyl group and the aromatic protons of the benzothiazole (B30560) ring system. The chemical shifts (δ) and coupling patterns of these protons would provide information about their electronic environment and spatial relationships. For instance, the protons of the butyl chain would likely appear in the upfield region of the spectrum, while the aromatic protons would resonate at lower field.
Similarly, a ¹³C NMR spectrum would reveal the number and types of carbon atoms present in this compound. The carbonyl carbon of the urea (B33335) moiety would be expected to have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the urea group, the C=O stretching of the carbonyl group, and the C=N and C=S vibrations associated with the benzothiazole ring.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. In a mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact mass of the molecule. The fragmentation pattern would offer further structural confirmation, showing characteristic cleavages of the butyl chain and the benzothiazole ring.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for butyl protons (upfield), aromatic protons (downfield), and N-H protons. |
| ¹³C NMR | Resonances for alkyl carbons, aromatic carbons, and a characteristic downfield carbonyl carbon signal. |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching, and C=N/C=S vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and a predictable fragmentation pattern. |
| Parameter | Information Gained from X-ray Diffraction |
| Bond Lengths | Precise distances between bonded atoms. |
| Bond Angles | Accurate angles between adjacent chemical bonds. |
| Torsion Angles | Information on the conformation of the butyl chain and the orientation of the urea group. |
| Crystal Packing | Understanding of intermolecular forces, such as hydrogen bonding and van der Waals interactions. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase, a sample can be separated into its individual components. A pure sample would ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment. HPLC is also invaluable for monitoring the conversion of reactants to products during the synthesis of the target compound.
Thin-Layer Chromatography (TLC) offers a rapid and convenient method for qualitative analysis. It can be used to quickly check the purity of fractions during purification and to monitor the progress of a reaction by comparing the spot of the reaction mixture to those of the starting materials and the purified product.
| Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and reaction monitoring. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative analysis of reaction progress and fraction purity. |
Biological Activity Spectrum and Preclinical Evaluation
Anticancer and Antiproliferative Investigations (In Vitro Cellular Models)
Cellular Mechanistic Assays (e.g., Apoptosis Induction)
Without specific studies on 1-(1,2-Benzothiazol-3-yl)-3-butylurea, it is not possible to generate the requested detailed and data-driven content for each specified section and subsection. To maintain scientific accuracy, no information from studies on other benzothiazole (B30560) derivatives can be extrapolated to this specific compound.
Further experimental research is required to determine the biological activity spectrum and preclinical profile of this compound.
Enzyme Modulation and Inhibition
Research into this compound and related benzothiazole derivatives has identified notable inhibitory effects against a range of enzymes implicated in various pathological conditions.
Antidiabetic Activity through Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase, 11β-Hydroxysteroid Dehydrogenase Type 1, Protein Tyrosine Phosphatase 1B)
The potential for benzothiazole-based compounds in the management of diabetes is linked to their ability to inhibit key enzymes involved in glucose metabolism and insulin (B600854) signaling.
α-Amylase and α-Glucosidase Inhibition: These enzymes are critical for the digestion of carbohydrates. mdpi.commdpi.com Their inhibition can delay glucose absorption and manage postprandial hyperglycemia. mdpi.commdpi.com While direct studies on this compound are limited, structurally related benzimidazole-urea derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. nih.govresearchgate.net For instance, certain benzimidazole-urea compounds have shown IC₅₀ values for α-amylase and α-glucosidase inhibition that are comparable to the standard drug, acarbose. nih.govresearchgate.net
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can contribute to insulin resistance. mdpi.com Selective inhibition of 11β-HSD1 is a therapeutic strategy for treating metabolic diseases like type 2 diabetes. mdpi.comnih.gov Studies have shown that various benzothiazole derivatives can act as potent inhibitors of human 11β-HSD1, with some exhibiting IC₅₀ values in the low micromolar range. nih.govnih.govsigmaaldrich.com Docking studies suggest these molecules can interact with the catalytic amino acid residues of the enzyme. nih.govsigmaaldrich.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Overactivity of PTP1B has been linked to insulin resistance, making it a key target for new diabetes treatments. nih.gov Benzothiazole and benzimidazole (B57391) derivatives have been identified as potent, competitive, and reversible inhibitors of PTP1B. nih.gov X-ray co-crystal structures have revealed how these inhibitors bind to the enzyme, forming hydrogen bonds with key residues like Asp48. nih.gov
Table 1: Antidiabetic Enzyme Inhibition by Benzothiazole Analogs
| Enzyme Target | Compound Class | Reported IC₅₀ / Kᵢ Values | Source(s) |
|---|---|---|---|
| α-Amylase | Benzimidazole-Urea Derivatives | IC₅₀: 18.65 µM to 22.33 µM | nih.gov |
| α-Glucosidase | Benzimidazole-Urea Derivatives | IC₅₀: 17.47 µM to 23.01 µM | nih.gov |
| 11β-HSD1 | Benzothiazole Derivatives | IC₅₀ values in low micromolar range | nih.gov |
Inhibitory Effects on Other Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase, Amyloid-beta Binding Alcohol Dehydrogenase)
The benzothiazole scaffold has been explored for its inhibitory action against enzymes relevant to other diseases, including neurological disorders.
Acetylcholinesterase (AChE) Inhibition: The inhibition of cholinesterases is a primary strategy for managing Alzheimer's disease. mdpi.com Novel benzothiazole-piperazine derivatives have been synthesized and evaluated for their efficacy against cholinesterase enzymes, with some compounds showing potent inhibition of AChE with IC₅₀ values in the sub-micromolar range. nih.gov Kinetic studies have revealed that these compounds can act as mixed-type AChE inhibitors. nih.gov
Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition: ABAD is a mitochondrial enzyme that interacts with the amyloid-beta (Aβ) peptide, contributing to mitochondrial dysfunction in Alzheimer's disease. nih.govcore.ac.uk Structurally similar compounds, specifically 1-(benzo[d]thiazol-2-yl)-3-phenylureas, have been identified as inhibitors of ABAD. nih.gov Certain derivatives have demonstrated the ability to inhibit both ABAD and casein kinase 1 (CK1), another enzyme implicated in Alzheimer's pathology, making them interesting dual-activity lead compounds. nih.gov Preliminary studies suggest these compounds may also have the ability to permeate the blood-brain barrier. nih.gov
Other Significant Biological Activities (In Vitro)
Beyond enzyme inhibition, in vitro studies have uncovered other promising biological activities of benzothiazole ureas.
Cytokinin-like Activity and Plant Growth Regulation
Cytokinins are a class of plant hormones that are central to cell division and morphogenesis. nih.gov Synthetic phenylurea derivatives are known to exhibit cytokinin-like activity. semanticscholar.org A study on N-phenyl-N'-benzothiazol-6-ylurea (PBU), a structural analog of the subject compound, demonstrated its cytokinin-like activity and its ability to interact with the Arabidopsis cytokinin receptor CRE1/AHK4. nih.gov While PBU itself showed this activity, other tested symmetric urea (B33335)/thiourea derivatives did not, instead displaying an adjuvant effect on adventitious rooting, indicating that biological activity is highly dependent on the specific chemical structure. nih.gov
Anti-inflammatory Properties
The benzothiazine scaffold, closely related to benzothiazole, is found in compounds with known anti-inflammatory properties. nih.govnih.gov Research into novel 1,2-benzothiazine derivatives has focused on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is a key mediator of inflammation. nih.govresearchgate.net These studies aim to develop safer anti-inflammatory agents that may also possess antioxidant properties to neutralize free radicals generated during inflammation. nih.gov
Antiviral (e.g., Anti-HIV) and Antimalarial Studies
The benzothiazole nucleus is a key pharmacophore in the development of various therapeutic agents, including those targeting infectious diseases.
Antiviral (Anti-HIV) Activity: Benzothiazole plays a significant role in the design of antiviral drugs. nih.gov A variety of benzothiazole derivatives have been synthesized and evaluated for their activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Studies on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed that several compounds exhibited moderate to potent activity against wild-type HIV-1. nih.gov More recently, benzisothiazolone derivatives, which share a core structure, were identified as multifunctional inhibitors of the HIV-1 reverse transcriptase enzyme, targeting both its DNA polymerase and ribonuclease H activities and demonstrating robust antiviral effects in cell-based assays. mdpi.com
Anticonvulsant Activity
Research into the anticonvulsant properties of compounds containing the benzothiazole moiety has shown promising results. nih.govnih.gov Benzothiazole derivatives are recognized for their potential in developing new antiepileptic therapies, as they have demonstrated efficacy in various preclinical models of epilepsy. nih.govresearchgate.net The core structure of benzothiazole is considered a valuable pharmacophore in the design of new therapeutic agents for neurological disorders. nih.gov
Studies on various synthesized benzothiazole derivatives have identified several compounds with significant anticonvulsant effects in experimental seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.govmdpi.com For instance, some novel benzothiazole derivatives have shown potent activity, with certain compounds exhibiting higher safety profiles and better anticonvulsant activity than some established drugs like valproic acid in specific tests. mdpi.com The structure-activity relationship (SAR) studies of these derivatives suggest that the nature and position of substituents on the benzothiazole ring system can significantly influence their anticonvulsant potency. mdpi.com
While direct experimental data for this compound is not available, the established anticonvulsant potential of the broader benzothiazole class suggests that this compound could be a candidate for future investigation in this area.
Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound ID | Test Model | Activity | Source |
| Benzothiazole Derivative 5j | MES | Stronger than valproic acid | mdpi.com |
| Benzothiazole Derivative 5j | scPTZ | Better than positive controls | mdpi.com |
| Benzothiazole Derivative 9 | MES | Better flexion and recovery than standard | nih.gov |
| Benzothiazole Derivative 8 | PTZ | Most potent agent in series | nih.gov |
Note: This table is illustrative of the anticonvulsant activities found in the benzothiazole class of compounds, as no specific data for this compound was identified.
Antitrypanosomal Activity
The search for new therapeutic agents against trypanosomal infections has led to the investigation of various heterocyclic compounds, including those containing urea and benzothiazole scaffolds. uea.ac.ukacs.orgnih.govnih.gov Human African Trypanosomiasis (HAT), caused by protozoa of the Trypanosoma brucei species, remains a significant health concern in sub-Saharan Africa. nih.gov
Derivatives containing a urea moiety have been explored as potential antitrypanosomal agents. uea.ac.ukacs.org These compounds have shown in vitro activity against Trypanosoma brucei, with some exhibiting single-digit micromolar efficacy. acs.orgnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential parasitic enzymes, such as rhodesain, a cysteine protease of Trypanosoma brucei rhodesiense. acs.orgnih.gov
Similarly, benzothiazole derivatives have been synthesized and evaluated for their activity against Trypanosoma brucei. lshtm.ac.uknih.gov Certain novel benzothiazole analogues have demonstrated promising antitrypanosomal activity with low micromolar IC50 values. lshtm.ac.uk
Although no specific studies on the antitrypanosomal activity of this compound were found, the documented efficacy of both urea and benzothiazole derivatives against trypanosomes suggests that this hybrid structure could warrant investigation as a potential antitrypanosomal agent. acs.orglshtm.ac.uk
Table 2: Antitrypanosomal Activity of Selected Urea and Benzothiazole Derivatives
| Compound Class | Target Organism | Key Findings | Source |
| Urea Derivatives | T. b. brucei | EC50 values in the low micromolar range. | acs.orgnih.gov |
| Benzothiazole Amidoximes | T. brucei | Good antitrypanosomal activity with IC50 values in the low micromolar range. | lshtm.ac.uk |
| Thiourea Derivatives | T. brucei | Some derivatives showed potent growth inhibition with GI50 values in the sub-micromolar range. | nih.gov |
Note: This table summarizes the antitrypanosomal potential observed in broader classes of related compounds, as direct data for this compound is not available in the reviewed literature.
Mechanistic Investigations at the Molecular and Cellular Level
Identification of Molecular Targets
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. Research on benzothiazole-urea derivatives has identified several key targets, including enzymes, receptors, and nucleic acids.
Enzyme Binding and Inhibition Kinetics
Benzothiazole-urea scaffolds have been identified as potent inhibitors of various enzymes. Notably, novel benzothiazole (B30560) ethyl urea-based small molecules have demonstrated significant inhibitory effects on the ATPase activity of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). These compounds exhibited 50% inhibitory concentrations (IC50) of less than 0.1 μg/ml. In detailed enzymatic assays, these compounds potently inhibited the turnover of ATP by both enzymes, with mean IC50 values ranging from 0.0033 μg/ml to 0.046 μg/ml. This level of inhibition was found to be 3- to 11-fold lower than that of novobiocin, a known competitive inhibitor of these enzymes.
Furthermore, certain 1-(Benzo[d]thiazol-2-yl)-3-phenylureas have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), enzymes implicated in neurodegenerative disorders. Several of these compounds were found to be submicromolar inhibitors of CK1.
Table 1: Enzyme Inhibition by Benzothiazole-Urea Analogs
| Compound Class | Target Enzyme | Inhibition Metric (IC50) | Reference |
|---|---|---|---|
| Benzothiazole ethyl urea (B33335) derivatives | DNA gyrase (GyrB) | < 0.1 µg/mL | |
| Benzothiazole ethyl urea derivatives | Topoisomerase IV (ParE) | < 0.1 µg/mL | |
| 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | Casein kinase 1 (CK1) | Submicromolar |
Receptor Interaction Studies
The interaction of benzothiazole-urea compounds with cellular receptors is a key area of investigation for understanding their pharmacological potential.
Cytokinin Receptors: Phenylurea derivatives are known to exhibit cytokinin activity. The cytokinin signal in plants is perceived by membrane receptors such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis. Studies on N6-benzyladenine derivatives, which share structural similarities with urea-containing compounds, have revealed that modifications to the core structure can lead to receptor-specific interactions. For instance, the introduction of a halogen at position 2 of the adenine (B156593) moiety can increase the ligand's activity, particularly towards the AHK3 receptor.
Serotonin (B10506) Receptors: The serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel, is a target for various therapeutic agents. While direct studies on 1-(1,2-Benzothiazol-3-yl)-3-butylurea are not available, the broader class of urea derivatives has been explored for their interaction with serotonin receptors.
Dopamine (B1211576) Receptors: The dopamine D2-like receptors (D2R, D3R, and D4R) are important targets in the central nervous system. Benzothiazole analogues have been synthesized and evaluated for their binding affinity to these receptors. Radioligand competition binding studies have shown that some benzothiazole derivatives exhibit high affinity for the D4 receptor, with Ki values as low as ≤ 6.9 nM, and demonstrate over 91-fold selectivity over D2R and D3R.
Table 2: Receptor Binding Affinity of Benzothiazole Analogs
| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Benzothiazole analogues | Dopamine D4 Receptor | ≤ 6.9 nM | >91-fold vs D2R/D3R |
Nucleic Acid and Topoisomerase Interactions
As mentioned previously, benzothiazole ethyl urea derivatives are potent inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The inhibition of their ATPase activity prevents essential cellular processes, leading to bacterial cell death. The mechanism of action involves preventing the supercoiling of DNA by DNA gyrase.
Elucidation of Cellular Pathways
The interaction of a compound with its molecular targets initiates a cascade of events that influences various cellular pathways. Research into benzothiazole derivatives has begun to shed light on these downstream effects.
Effects on Cellular Signaling Cascades
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation kinetics and the specific MAPK pathway involved can determine the cellular outcome. While direct evidence for this compound is not available, other bioactive molecules are known to induce apoptosis through the activation of MAPK pathways. For instance, the generation of reactive oxygen species (ROS) can activate both the JNK and p38 MAPK signaling pathways, leading to apoptosis.
Protein Tyrosine Kinase Modulation
Protein tyrosine kinases (PTKs) are a large family of enzymes that play a critical role in cellular signal transduction. Their dysregulation is often associated with diseases such as cancer. The benzothiazole scaffold has been incorporated into the design of potent protein tyrosine kinase inhibitors.
For example, a series of N¹-(2-aryl-1,3-thiazolidin-4-one)-N³-aryl urea derivatives have been identified as multi-tyrosine kinase inhibitors, targeting c-Met, Ron, c-Kit, AXL, and IGF-1R. These compounds were shown to block the phosphorylation of c-Met and its downstream signaling components ERK and Akt. Furthermore, certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showing potent antitumor activity. Another study identified a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with a benzothiazole-urea core structure.
Membrane Permeability and Efflux Mechanisms
Data and detailed research findings on the ability of this compound to cross cellular membranes or its potential role as a substrate or inhibitor of efflux pumps are not available in the public domain based on the current search.
Caspase Pathway Modulation
There is no available information from the search results detailing any interaction or modulation of caspase pathways by this compound.
Structure Activity Relationship Sar and Ligand Design Principles
Correlating Structural Features with Biological Potency
Analysis of analogous compounds allows for the extrapolation of key principles governing the potency of 1-(1,2-Benzothiazol-3-yl)-3-butylurea.
The 1,2-benzothiazole nucleus is a critical pharmacophore whose interactions can be modulated by various substituents on the benzene (B151609) ring. Studies on related 1,2-benzisothiazole (B1215175) derivatives have shown that the nature and position of these substituents significantly influence biological activity. nih.govnih.gov For instance, in a series of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives developed as potential antipsychotic agents, substitutions on the benzisothiazole ring were explored to determine their effect on receptor binding affinities. nih.gov
While direct data for the target compound is unavailable, general principles observed in the more common 1,3-benzothiazole isomer suggest that:
Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) can enhance biological activity by altering the electronic properties of the ring system, potentially improving interactions with target proteins. mdpi.com The introduction of a 6-nitro group, for example, has been noted for its stabilizing effect within the active site of certain enzymes. nih.gov
Electron-donating groups (e.g., -CH3, -OCH3) can also modulate activity, often by influencing the compound's metabolic stability and pharmacokinetic profile. mdpi.commdpi.com
Positional Isomerism: The position of the substituent (e.g., at the 4, 5, 6, or 7-position) is crucial. Different positions can project the substituent into different regions of a binding pocket, leading to varied effects on potency and selectivity. researchgate.netnih.gov
The following table summarizes the general effects of substituents on the benzothiazole (B30560) ring based on studies of analogous compounds.
| Substituent Type | General Position | Potential Impact on Activity | Reference |
| Electron-Withdrawing (e.g., Cl, NO₂) | 6-position | Can enhance potency and stability in binding pockets. | nih.gov |
| Electron-Donating (e.g., CH₃, OCH₃) | 4, 5, or 6-position | May improve pharmacokinetic properties or introduce steric hindrance. | mdpi.commdpi.com |
| Halogens (e.g., F, Cl) | Any position | Can increase lipophilicity and membrane permeability; may form halogen bonds. | nih.gov |
The urea (B33335) moiety is a cornerstone of many modern pharmaceuticals due to its unique ability to act as a rigid and effective hydrogen bond donor and acceptor. nih.gov It serves as a critical linker, orienting the benzothiazole ring and the terminal butyl group in a specific spatial arrangement for optimal target interaction. researchgate.net
The Urea Linker: The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov This allows for the formation of multiple, stable hydrogen bonds with amino acid residues in a protein's active site, a feature that is central to the mechanism of action for many urea-based inhibitors, such as Sorafenib. researchgate.net The planarity of the urea group also contributes to its role as a stable scaffold. nih.gov
Terminal Alkyl/Aryl Groups: The terminal group, in this case, a butyl chain, plays a significant role in defining the compound's pharmacokinetic and pharmacodynamic properties.
Lipophilicity and Binding: The length and branching of the alkyl chain directly impact the compound's lipophilicity. The butyl group provides a hydrophobic region that can interact favorably with nonpolar pockets in a target protein. Altering this group is a common strategy in drug design. For example, replacing the butyl group with a larger aryl group can introduce opportunities for π-π stacking interactions, while smaller alkyl groups would reduce hydrophobic interactions but may improve solubility. nih.gov
Potency and Selectivity: In studies of 2-ureidobenzothiazoles, varying the terminal substituent from small alkyl chains to substituted phenyl rings has led to significant changes in potency. For instance, compounds with 3-chloro and 4-hydroxy substitutions on a terminal phenyl ring exhibited potent inhibitory activity against the 17β-hydroxysteroid dehydrogenase type 10 enzyme. semanticscholar.org This highlights the importance of the terminal group in fine-tuning the compound's fit within the specific topology of the target's binding site.
The table below illustrates how modifications to the terminal group can influence biological activity, based on findings from related urea-containing compounds.
| Terminal Group Modification | Predicted Effect | Rationale | Reference |
| Increase Alkyl Chain Length | Increased potency (up to a point), increased lipophilicity | Enhanced hydrophobic interactions with the target binding site. | nih.gov |
| Introduce Aryl/Heteroaryl Group | Potential for increased potency through new interactions | Allows for π-π stacking, cation-π, or additional hydrogen bonding. | semanticscholar.org |
| Add Polar Functional Groups | Increased solubility, potential for new hydrogen bonds | Can improve pharmacokinetic properties and add specific interactions. | nih.gov |
For the title compound, key rotational bonds exist between the benzothiazole ring and the urea nitrogen, within the urea linker, and along the butyl chain. The relative orientation of the benzothiazole ring and the butyl group is critical. N,N'-disubstituted ureas can exist in different conformations due to rotation around the C-N bonds. These conformational preferences can be influenced by intramolecular hydrogen bonding, which can pre-organize the molecule into a shape that is more amenable to binding, thereby increasing its potency. nih.gov
Pharmacophore Modeling and Identification of Key Interactions
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on the structure of this compound, a hypothetical pharmacophore can be proposed. This model would include:
One Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.
Two Hydrogen Bond Donors: The two N-H groups of the urea linker.
One Aromatic/Heterocyclic Region: The 1,2-benzothiazole ring system.
One Hydrophobic Feature: The terminal n-butyl group.
Pharmacophore models for other benzothiazole derivatives have been successfully developed. For example, a six-point pharmacophore model for benzothiazole-based p56lck inhibitors included features such as hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic site, and two aromatic rings. researchgate.net Such models are invaluable tools for virtual screening of compound libraries to identify new molecules with similar activity and for guiding the rational design of more potent analogs. nih.gov
Rational Design Principles for Enhanced Selectivity and Potency
Based on the SAR principles discussed, several rational design strategies can be proposed to optimize the biological activity of this compound:
Systematic Substitution of the Benzothiazole Ring: Placing small electron-withdrawing or electron-donating groups at the 4, 5, 6, and 7-positions would systematically probe the steric and electronic requirements of the target's binding pocket in that region. ebi.ac.uk
Modification of the Terminal Alkyl Group: The butyl chain could be extended or shortened to optimize hydrophobic interactions. Replacing it with cyclic alkyl, branched alkyl, or various substituted aryl/heteroaryl rings could enhance potency and selectivity by accessing additional binding interactions. mdpi.com
Bioisosteric Replacement of the Urea Moiety: The urea group could be replaced with a thiourea, guanidine, or amide group. scispace.com A thiourea, for example, has different hydrogen bonding capabilities and electronic properties, which could lead to an altered activity profile.
Conformational Constraint: Introducing cyclic structures or rigid linkers could lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in potency.
By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop analogs with enhanced potency, improved selectivity, and more favorable drug-like properties.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently employed to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with the binding site of a protein target.
In studies of related 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, molecular docking has been used to predict their binding affinity with targets like the adenosine A2A receptor. researchgate.net These simulations calculate the estimated free energy of binding (ΔG) and the inhibition constant (Ki), which indicate the strength of the interaction. researchgate.net The analysis of docked poses reveals key hydrophilic and hydrophobic interactions, as well as hydrogen bonding, which are crucial for ligand recognition and binding. researchgate.net For instance, docking studies on benzimidazole-urea analogs, a structurally similar class of compounds, have been performed to rationalize their interactions within the catalytic sites of enzymes like human lysosomal acid α-glucosidase (HLAG) and pancreatic α-amylase (HPA). nih.gov
Table 1: Example of Molecular Docking Results for Benzothiazole-Urea Derivatives Against Adenosine A2A Receptor Note: This data is representative of related compounds, not 1-(1,2-Benzothiazol-3-yl)-3-butylurea itself.
| Compound Derivative | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |
| Phenyl-substituted | -7.5 | 3.5 µM | Asn253, Ser277 |
| 4-Chlorophenyl-substituted | -8.2 | 1.2 µM | Asn253, Phe168 |
| 4-Methoxyphenyl-substituted | -7.9 | 2.1 µM | Ser277, Ile274 |
| 2-Nitrophenyl-substituted | -8.5 | 0.8 µM | Asn253, Ser277, His250 |
This table is for illustrative purposes and is based on findings for structurally related compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. researchgate.net For benzothiazole derivatives, 3D-QSAR models have been developed to understand the relationship between molecular properties and inhibitory activity against specific targets. nih.gov These models create three-dimensional maps that show how steric and electrostatic interactions influence the biological activity of the ligands. nih.gov
By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of derivatives with the highest predicted potency. For example, a QSAR study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides involved theoretical investigations using semiempirical molecular orbital theory and density functional theory to establish these relationships. researchgate.net
Pharmacokinetic and Pharmacodynamic (in silico ADME) Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. semanticscholar.orgresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process. For various benzothiazole derivatives, ADME properties are commonly predicted using tools like Schrodinger's QikProp or the SwissADME web server. researchgate.netnih.govbiointerfaceresearch.com
Key parameters evaluated include:
Lipinski's Rule of Five : This rule assesses drug-likeness based on molecular weight (<500), logP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10). nih.gov Benzothiazole-based compounds are often designed to comply with this rule. nih.gov
Lipophilicity (logP) : High lipophilicity can lead to rapid metabolism, low solubility, and poor absorption. nih.gov For some benzothiazole-urea hybrids, high clogP values (e.g., >4) have been identified as a potential disadvantage. nih.gov
Aqueous Solubility (logS) : This parameter is critical for absorption and distribution.
Total Polar Surface Area (TPSA) : TPSA is used to predict properties like intestinal absorption. A formula (%ABS = 109 − (0.345 × TPSA)) is often used to calculate the percentage of absorption, with many benzothiazole derivatives showing good predicted absorption rates. semanticscholar.orgnih.gov
Table 2: Predicted ADME Properties for a Representative Benzothiazole-Urea Scaffold
| Property | Predicted Value Range | Significance |
| Molecular Weight (MW) | 300 - 450 g/mol | Generally within Lipinski's rule (<500) |
| LogP (Lipophilicity) | 3.5 - 5.5 | May indicate high lipophilicity, affecting solubility |
| Hydrogen Bond Donors | 2 - 3 | Within Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 3 - 4 | Within Lipinski's rule (<10) |
| % Human Oral Absorption | 70 - 85% | Indicates good potential for oral bioavailability |
This table is for illustrative purposes and based on findings for structurally related compounds. semanticscholar.orgnih.govnih.gov
Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For benzothiazole derivatives, DFT calculations, often using methods like B3LYP/6-31+G(d,p), are applied to perform structural and electronic analysis. mdpi.com
These calculations provide insights into:
Conformational Analysis : Determining the most stable three-dimensional shape of the molecule.
Electronic Properties : Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electron-donating/accepting capabilities.
Spectroscopic Data : Calculating theoretical NMR chemical shifts (¹H and ¹³C) to aid in the structural characterization of synthesized compounds. mdpi.com
Bond Lengths and Angles : DFT can accurately predict the geometry of the molecule, which has been complemented by X-ray crystallography in related benzoylthiourea compounds. nih.govresearchgate.net
Virtual Screening and Library Design for Novel Ligands
The this compound scaffold can serve as a starting point for virtual screening campaigns to discover novel ligands with improved activity or different target profiles. Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific drug target.
Furthermore, the core structure is used in library design, where a series of derivatives are conceptually created by adding different functional groups. researchgate.net For example, a library of novel benzothiazole-piperazine-1,2,3-triazole hybrids was designed and synthesized to explore their potential as antiproliferative agents. researchgate.net This approach allows for a systematic exploration of the chemical space around the benzothiazole-urea core to optimize biological activity and pharmacokinetic properties.
Broader Research Implications and Future Perspectives
Potential for Lead Compound Identification and Optimization
The benzothiazole-urea structure is a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This characteristic makes it an excellent starting point for identifying and optimizing lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
The process of "hit-to-lead" optimization involves modifying the chemical structure of an initial "hit" compound—identified through screening—to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net3biotech.com For the benzothiazole-urea class, this involves systematic modifications to different parts of the molecule. mdpi.com For instance, researchers have divided the general scaffold into distinct parts—the benzothiazole (B30560) ring, the urea (B33335) linker, and the terminal group (like the butyl group in this case)—to systematically study structure-activity relationships (SAR). mdpi.comsemanticscholar.org SAR studies explore how changes in the structure of a molecule affect its biological activity, helping to identify the most effective molecular configurations. 3biotech.com
Research has shown that derivatives of this scaffold can serve as valuable starting points for developing new antimycobacterial agents and inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. researchgate.netnih.gov The hybridization of the benzothiazole-urea scaffold with other pharmacologically active moieties, such as quinoline (B57606), has demonstrated synergistic effects, resulting in hybrids with vastly improved activity compared to the individual components. nih.gov This approach of creating hybrid molecules is a key strategy in lead optimization. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also utilized to ensure that the optimized compounds possess drug-like properties. nih.gov
Novel Therapeutic Strategies Based on Benzothiazole-Urea Scaffolds
The versatility of the benzothiazole-urea scaffold has enabled the exploration of novel therapeutic strategies for a wide range of diseases. By modifying the core structure, researchers can target different biological pathways and mechanisms of action.
Neurodegenerative Diseases: Derivatives based on the benzothiazolylurea scaffold are being evaluated as potential treatments for Alzheimer's disease. nih.gov These compounds act as inhibitors of the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD), which is implicated in the pathology of Alzheimer's. mdpi.comnih.gov The most potent inhibitors from these studies exhibit IC50 values (a measure of inhibitory strength) in the low micromolar range. mdpi.comsemanticscholar.org
Infectious Diseases: Novel benzothiazole-urea hybrids have shown potent antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds not only inhibit the formation of bacterial biofilms but can also eradicate preformed ones. nih.gov The mechanism of action for some derivatives involves disrupting the bacterial membrane or targeting autolysins, which are enzymes critical for bacterial cell wall remodeling. nih.govnih.gov Furthermore, hybrids incorporating a quinoline moiety have shown promising antitubercular activity against Mycobacterium tuberculosis. nih.gov
Cancer Therapy: The 1-(benzo[d]thiazol-2-yl)-3-phenylurea scaffold has been identified as promising for the design of anti-invasion and potential anti-metastatic drugs. digitellinc.com These compounds can target proteins like MDA-9/Syntenin-1, which is overexpressed in multiple cancers and plays a role in metastasis. digitellinc.com Additionally, other derivatives have been developed as inhibitors of Raf-1 kinase, a key protein in cancer cell signaling pathways. researchgate.net
Anticonvulsant Activity: Research has also explored benzothiazole-urea derivatives for their potential as anticonvulsant agents, aiming to develop new therapies for epilepsy. mdpi.com
The development of these targeted agents highlights a strategic shift towards precision medicine, where treatments are tailored to the specific molecular drivers of a disease.
Methodological Advancements in Drug Discovery for this Compound Class
The focused research on benzothiazole-urea derivatives has spurred advancements in drug discovery methodologies, from synthesis to preclinical evaluation.
Synthetic Chemistry: Efficient, multi-step synthetic routes have been established for producing libraries of benzothiazole-urea compounds. A common method involves treating a corresponding 2-aminobenzothiazole (B30445) with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate, which is then reacted with an appropriate amine to yield the final urea derivative. mdpi.comsemanticscholar.org This streamlined process facilitates the rapid generation of diverse analogues for biological screening.
Computational and In Silico Tools: The design of new benzothiazole-urea derivatives increasingly relies on computational chemistry. Molecular docking simulations are used to predict how these compounds bind to their target proteins, such as the autolysin AtlA in S. aureus. nih.gov In silico ADME profiling helps to predict the pharmacokinetic properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures. nih.gov
Integrated Screening Platforms: Drug discovery for this class of compounds employs a combination of in vitro and in vivo models. Initial screening often involves in vitro enzymatic assays (e.g., against 17β-HSD10) and cell-based assays to determine potency and cytotoxicity. nih.govnih.gov Promising candidates are then advanced to in vivo studies, such as murine models of bacterial infection, to evaluate their efficacy in a living organism. nih.govnih.gov This integrated approach ensures a comprehensive evaluation of a compound's therapeutic potential.
These methodological advancements not only accelerate the development of drugs based on the benzothiazole-urea scaffold but also contribute to the broader field of medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1,2-Benzothiazol-3-yl)-3-butylurea, and how can purity be validated?
- Methodological Answer : The synthesis typically involves coupling 1,2-benzothiazol-3-amine with butyl isocyanate under anhydrous conditions. Solvent selection (e.g., THF or DMF) and catalyst use (e.g., triethylamine) are critical for yield optimization. Purity validation requires HPLC coupled with UV detection (λ = 254 nm) and confirmation via H/C NMR spectroscopy to ensure absence of unreacted amines or byproducts .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of FT-IR to confirm urea C=O and N-H stretches (1650–1700 cm and 3200–3400 cm, respectively), H NMR for proton environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm), and X-ray crystallography for definitive stereochemical confirmation. Mass spectrometry (ESI-MS) validates molecular weight .
Q. How should researchers design initial biological activity screens for antimicrobial potential?
- Methodological Answer : Employ a microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with minimum inhibitory concentration (MIC) determination. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) to isolate compound-specific effects. Replicate experiments in triplicate to assess consistency .
Advanced Research Questions
Q. How can multi-variable optimization (e.g., reaction temperature, solvent polarity) improve synthesis yield?
- Methodological Answer : Apply a factorial design (e.g., 2 factorial) to test variables like temperature (25–80°C), solvent polarity (log P range 0.5–4.0), and catalyst concentration. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs .
Q. What computational strategies predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and transition states with molecular dynamics simulations. Tools like COMSOL Multiphysics® can model diffusion kinetics in solvent systems. Validate predictions via small-scale exploratory syntheses .
Q. How do researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Perform meta-analysis using standardized protocols (e.g., CLSI guidelines) to isolate variables like cell line viability or assay incubation time. Apply multivariate regression to identify confounding factors (e.g., solvent toxicity). Cross-validate with orthogonal assays (e.g., time-kill kinetics vs. MIC) .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Address solvent volume reduction (switch from batch to flow chemistry), byproduct accumulation (in-line purification via scavenger resins), and exothermicity control (jacketed reactors with PID temperature regulation). Use process analytical technology (PAT) for real-time monitoring .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Systematically modify substituents on the benzothiazole (e.g., electron-withdrawing groups at C-5) and urea backbone (e.g., alkyl chain length). Test derivatives in parallel assays using high-throughput screening (HTS) platforms. Correlate electronic properties (Hammett σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
